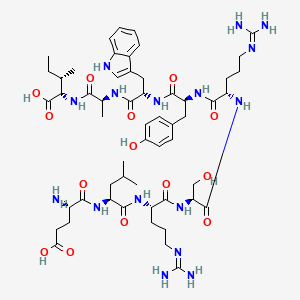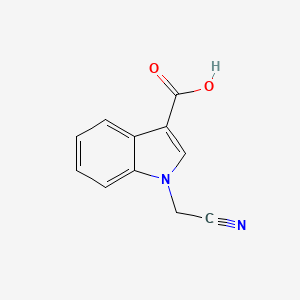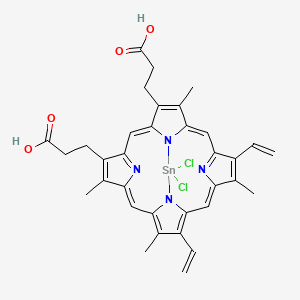
Tinprotoporphyrinixdichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tinprotoporphyrinixdichloride typically involves the reaction of protoporphyrin IX with tin chloride under controlled conditions. The process begins with the preparation of protoporphyrin IX, which is then reacted with tin chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .
化学反応の分析
Types of Reactions: Tinprotoporphyrinixdichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The chloride ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce various tin-ligand complexes .
科学的研究の応用
Tinprotoporphyrinixdichloride has a wide range of applications in scientific research:
作用機序
Tinprotoporphyrinixdichloride exerts its effects primarily by inhibiting heme oxygenase. This enzyme catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron. By competitively inhibiting heme oxygenase, this compound prevents the formation of these products, thereby reducing bilirubin levels in plasma . Additionally, the compound has been found to directly inactivate certain viral particles, suggesting a potential antiviral mechanism .
類似化合物との比較
Zincprotoporphyrin: Another heme analog that inhibits heme oxygenase but with different selectivity and potency.
Cobaltprotoporphyrin: Known for its ability to induce heme oxygenase-1 expression, contrasting with the inhibitory effect of Tinprotoporphyrinixdichloride.
Uniqueness: this compound is unique due to its high selectivity for heme oxygenase-2 over other enzymes such as endothelial nitric oxide synthase and soluble guanylyl cyclase . This selectivity makes it a valuable tool in studying the specific roles of heme oxygenase-2 in various biological processes.
特性
分子式 |
C34H32Cl2N4O4Sn |
|---|---|
分子量 |
750.3 g/mol |
IUPAC名 |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChIキー |
HDGCWLZQBOZSGG-UHFFFAOYSA-J |
正規SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)(Cl)Cl)C=C)C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



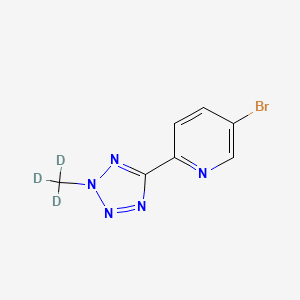
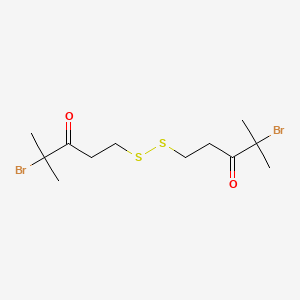

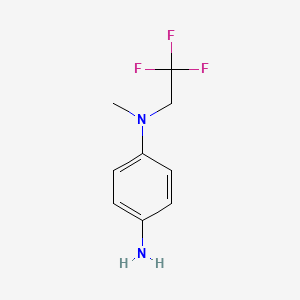
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
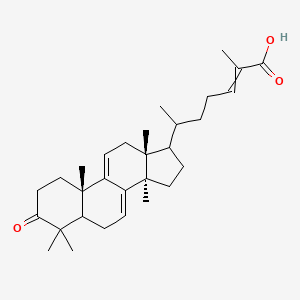

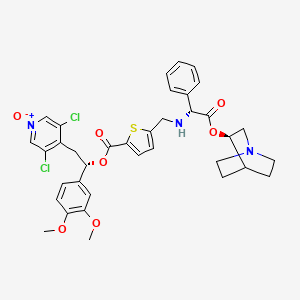
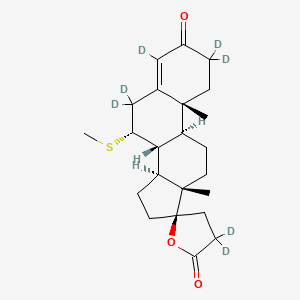
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
